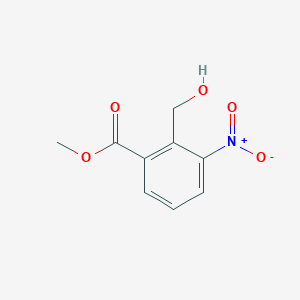

Methyl 2-(hydroxymethyl)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(hydroxymethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and it contains additional hydroxymethyl and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(hydroxymethyl)-3-nitro-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nitration of methyl 2-(hydroxymethyl)benzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the formation of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-(hydroxymethyl)-3-nitro-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(hydroxymethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-3-nitrobenzoic acid.

Reduction: 2-(Hydroxymethyl)-3-aminobenzoic acid, methyl ester.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Applications

Methyl 2-(hydroxymethyl)-3-nitrobenzoate serves as a versatile intermediate in the synthesis of various organic compounds:

- Synthesis of Methyl Indole Derivatives :

- Preparation of Isoquinolinones :

- Formation of Nitroisocoumarins :

- Substituted Nitrostyrene Benzoic Acids :

- Batcho-Leimgruber Modification :

Case Study 1: Synthesis of Nitroisocoumarins

In a study focusing on the synthesis of nitroisocoumarins, this compound was used as a key starting material. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a synthetic intermediate. The resulting nitroisocoumarins exhibited promising biological activities, highlighting their potential for drug development .

Case Study 2: Development of Indole-Based Pharmaceuticals

Research involving methyl indole derivatives synthesized from this compound showed significant anti-cancer properties. The derivatives were tested against various cancer cell lines, revealing potent activity and low toxicity profiles. This underscores the importance of this compound in pharmaceutical research and development .

Summary Table of Applications

| Application | Description |

|---|---|

| Methyl Indole Derivatives | Precursor for methyl indole-4-carboxylate |

| Isoquinolinones | Synthesis of 5-aminoisoquinolin-1(2H)-one |

| Nitroisocoumarins | Formation of bioactive nitroisocoumarins |

| Substituted Nitrostyrene Acids | Reaction with aromatic aldehydes to form nitrostyrene acids |

| Reissert Indole Synthesis | Preparation of 4-(hydroxymethyl)-1-tosylindole |

Mécanisme D'action

The mechanism of action of benzoic acid, 2-(hydroxymethyl)-3-nitro-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the hydroxymethyl group.

Methyl 3-nitrobenzoate: Lacks both the hydroxymethyl and carboxyl groups.

Methyl 2-(hydroxymethyl)benzoate: Lacks the nitro group.

Uniqueness

Methyl 2-(hydroxymethyl)-3-nitrobenzoate is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Activité Biologique

Methyl 2-(hydroxymethyl)-3-nitrobenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H9N1O4

- Molar Mass : 181.15 g/mol.

- Structure : The compound features a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH) attached to a benzoate structure, influencing its reactivity and interaction with biological molecules.

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group : This group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.

- Hydroxymethyl Group : Capable of forming hydrogen bonds with biological macromolecules, this group enhances the compound's interactions with proteins and nucleic acids, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Its structural similarities to other known antimicrobial agents suggest potential efficacy against various pathogens.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. The mechanism likely involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes.

Research Applications

The compound has several applications in scientific research:

- Chemistry : It serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.

- Biology : Investigated for its potential as a building block in the synthesis of biologically active compounds.

- Medicine : Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Case Studies

- Antimicrobial Efficacy : A study tested this compound against various bacterial strains. Results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic.

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound reduced the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar compounds related to this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 2-methoxy-3-nitrobenzoate | Antimicrobial, Anti-inflammatory | Inhibition of enzyme pathways |

| Methyl 3-(hydroxymethyl)-5-nitrobenzoate | Anticancer | Induction of apoptosis via reactive intermediates |

| Methyl 4-nitrobenzoate | Antioxidant | Scavenging free radicals |

Propriétés

IUPAC Name |

methyl 2-(hydroxymethyl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)6-3-2-4-8(10(13)14)7(6)5-11/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHKETFKYGGIMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.